1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea
Description
1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea is a substituted thiourea derivative characterized by a 3-bromobenzoyl group and a tert-butyl substituent. Thiourea derivatives are notable for their strong donor properties, with the carbonyl and thioamide groups enabling coordination to transition metals . Its synthesis likely involves coupling 3-bromobenzoyl chloride with a tert-butyl-substituted thiourea precursor, analogous to methods used for related benzoylthiourea derivatives .
Properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3OS/c1-12(2,3)14-11(18)16-15-10(17)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRGZBERSELQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331070 | |
| Record name | 1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392237-00-2 | |
| Record name | 1-[(3-bromobenzoyl)amino]-3-tert-butylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea typically involves the reaction of 3-bromobenzoyl chloride with tert-butylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Duration: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea involves its interaction with specific molecular targets. The bromobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs include 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea () and other benzoylthiourea derivatives. Key differences arise from substituents on the benzoyl ring and the thiourea backbone:
- Electronic Effects: The bromine atom in the target compound exerts a stronger electron-withdrawing effect compared to chlorine in 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea.
- Steric Effects : The tert-butyl group introduces significant steric bulk, which may hinder coordination modes compared to dibenzyl substituents in the chloro analog. This could limit its utility in forming certain metal complexes but enhance selectivity in catalysis .
Coordination Chemistry
Benzoylthioureas typically act as bidentate ligands, coordinating via the sulfur (thioamide) and oxygen (carbonyl) atoms. However, substituents modulate this behavior:
- The tert-butyl group in the target compound may reduce solubility in polar solvents compared to dibenzyl-substituted analogs, favoring organic-phase reactions.
Physicochemical Properties
- Lipophilicity: The tert-butyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents than analogs with aromatic or smaller alkyl groups.
- Thermal Stability : Bromine’s higher atomic mass and polarizability may improve thermal stability relative to chloro derivatives, though direct data are lacking .
Functional Comparisons
- Synthetic Utility : The tert-butyl group may simplify purification via crystallization, whereas dibenzyl-substituted analogs require chromatographic methods .
Biological Activity
1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-bromobenzoyl chloride with tert-butylthiourea. The process can be summarized as follows:
-
Reagents :
- 3-bromobenzoyl chloride
- tert-butylthiourea
- Base (e.g., triethylamine) to neutralize HCl produced during the reaction.
-
Procedure :
- Dissolve tert-butylthiourea in an organic solvent (e.g., dichloromethane).
- Add 3-bromobenzoyl chloride dropwise while stirring.
- Allow the reaction to proceed at room temperature or under reflux conditions.
- Purify the product using recrystallization or chromatography.
The characterization of the compound is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it possesses both antibacterial and antifungal properties. For instance, a study reported that derivatives of bromobenzoyl thioureas exhibited inhibition percentages of over 90% against specific bacterial strains, indicating strong antibacterial efficacy .
| Microorganism | Inhibition Percentage (%) |
|---|---|
| Staphylococcus aureus | 95.5 ± 0.5 |
| Escherichia coli | 92.0 ± 1.0 |
| Candida albicans | 89.0 ± 0.8 |
Anticancer Activity
Research indicates that this compound has potential anticancer properties. A notable study evaluated its effect on various cancer cell lines, demonstrating that it inhibited cell proliferation significantly:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
The compound showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.2 |
| SK-Hep-1 | 12.7 |
| NUGC-3 | 10.5 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell proliferation and survival pathways, such as protein kinases.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of thiourea derivatives similar to this compound:
- Study on Anticancer Effects : A recent investigation demonstrated that a related thiourea derivative significantly reduced tumor growth in vivo in xenograft models, supporting its potential as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another study evaluated a series of bromobenzoyl thioureas for their antimicrobial properties against a panel of bacteria and fungi, confirming their broad-spectrum efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
